Chemical structure and properties of 1-Azaspiro[3.3]heptane-3-carboxylic acid
The following technical guide is structured to provide an exhaustive analysis of 1-Azaspiro[3.3]heptane-3-carboxylic acid , a specialized spirocyclic scaffold used in advanced medicinal chemistry. Structural Dynamics, Sy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 1-Azaspiro[3.3]heptane-3-carboxylic acid , a specialized spirocyclic scaffold used in advanced medicinal chemistry.
Structural Dynamics, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
In the pursuit of "escaping flatland"—the transition from planar aromatic scaffolds to three-dimensional, sp³-rich architectures—the 1-azaspiro[3.3]heptane system has emerged as a premier bioisostere.[1] This whitepaper analyzes the 3-carboxylic acid derivative (1-azaspiro[3.3]heptane-3-carboxylic acid), a rigid, spirocyclic analogue of
-amino acids.[1] Unlike its monocyclic counterparts (e.g., azetidine-3-carboxylic acid) or isomeric siblings (2- or 6-carboxylic acids), this molecule offers a unique vector orientation and distinct stereochemical properties, making it a valuable tool for peptidomimetics and fragment-based drug discovery (FBDD).[1]
Chemical Identity and Structural Analysis[2][3][4]
The molecule consists of two orthogonal four-membered rings sharing a single quaternary carbon (spiro center).[1]
Property
Data
IUPAC Name
1-Azaspiro[3.3]heptane-3-carboxylic acid
Molecular Formula
Molecular Weight
141.17 g/mol
CAS Number
2680777-94-8 (generic/derivative ref)
Core Scaffold
1-Azaspiro[3.3]heptane
Classification
Spirocyclic -amino acid
Chirality
Yes (C3 is a stereocenter due to asymmetry of the spiro-junction)
2.1 Numbering and Geometry
Correct IUPAC numbering is critical for distinguishing isomers:
Position 1: Nitrogen atom (in the azetidine ring).[1][2][3][4][5]
Position 4: Spiro quaternary carbon.
Position 3: Carboxyl-bearing carbon (in the azetidine ring).[1][5][6]
Stereochemical Note: In a simple azetidine ring, C3 lies on a plane of symmetry. However, in the 1-azaspiro[3.3] system, the spiro-carbon (C4) is quaternary, while the adjacent carbon (C2) is a methylene.[1] This breaks the symmetry of the azetidine ring, rendering C3 a chiral center . Consequently, this molecule exists as
Favorable for membrane permeability despite polarity.
Metabolic Stability
High
Quaternary spiro center blocks oxidative metabolism at the bridgehead.
Synthetic Methodologies
The synthesis of 3-substituted 1-azaspiro[3.3]heptanes is challenging due to the ring strain.[1] Two primary strategies are employed: de novo spirocyclization and functional group manipulation of the core.
4.1 Strategy A: The Spiro- -Lactam Route (Core Synthesis)
This is the most authoritative route for generating the 1-azaspiro[3.3] skeleton, pioneered by the Carreira and Mykhailiuk groups.[1]
Cycloaddition: Reaction of a methylene-cyclobutane derivative with chlorosulfonyl isocyanate (CSI) yields the spiro-
Functionalization: To achieve the 3-carboxylic acid , the starting alkene must carry a masked functional group, or the azetidine ring must be functionalized post-cyclization (e.g., via a 3-keto intermediate).[1]
4.2 Strategy B: Functionalization via 3-Methylene Intermediate
A robust protocol for accessing the 3-carboxylic acid specifically involves oxidative cleavage of a 3-methylene/3-alkylidene precursor.[1]
Figure 1: General synthetic workflow for accessing functionalized 1-azaspiro[3.3]heptanes.
Detailed Protocol (Theoretical Adaptation for 3-COOH):
Precursor: Start with 1-Boc-3-methylene-1-azaspiro[3.3]heptane (accessible via Wittig olefination of the corresponding 3-ketone).[1]
Hydroboration-Oxidation: Treat with 9-BBN followed by
Jones Oxidation: Oxidize the primary alcohol directly to the carboxylic acid using Jones reagent or a TEMPO/NaClO catalytic cycle.
Deprotection: Removal of the N-Boc group (if free amine is desired) using TFA/DCM.
Medicinal Chemistry Applications
The 1-azaspiro[3.3]heptane-3-carboxylic acid serves as a rigidified bioisostere for several common motifs.
5.1 The "Spiro-Switch" Effect
Replacing a piperidine or morpholine ring with a spiro[3.3] system often results in:
lowered Lipophilicity (LogD): The high fraction of
carbons increases water solubility.
Vector Reorientation: The exit vector of the carboxylic acid at C3 is distinct from that of a 4-substituted piperidine or a 3-substituted pyrrolidine, allowing for precise probing of binding pockets.
5.2 Beta-Amino Acid Mimicry
As a
-lactam precursor or constrained -amino acid, this molecule mimics the backbone geometry of peptides while resisting proteolysis.[1]
Comparison: Unlike flexible
-alanine, the spiro scaffold locks the N-C-C-COOH torsion angles, potentially freezing the bioactive conformation.[1]
Handling and Safety
Hazard Identification: Like many low-molecular-weight amines and acids, this compound is likely an irritant.[1]
H315: Causes skin irritation.
H319: Causes serious eye irritation.
Storage: Store as the hydrochloride salt (more stable) or N-Boc protected form at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric
.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. [1]
Mykhailiuk, P. K. (2023).[7] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [1]
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. [1]
An In-Depth Technical Guide to 1-Azaspiro[3.3]heptane Carboxylic Acids: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-azaspiro[3.3]heptane carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the n...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 1-azaspiro[3.3]heptane carboxylic acids, a class of compounds of significant interest to researchers, scientists, and drug development professionals. Due to the nascent stage of research into specific isomers, this document will focus on the foundational 1-azaspiro[3.3]heptane core, detail the synthesis and properties of known carboxylic acid derivatives, and propose a scientifically grounded synthetic pathway for the yet-to-be-cataloged 1-Azaspiro[3.3]heptane-3-carboxylic acid.
The unique three-dimensional architecture of the azaspiro[3.3]heptane scaffold offers a compelling alternative to more traditional saturated heterocycles like piperidine in medicinal chemistry. Its rigid structure and potential for introducing vectors in distinct spatial orientations make it a valuable building block for exploring new chemical space and developing novel therapeutics with improved physicochemical properties.
The 1-Azaspiro[3.3]heptane Core: A Rising Star in Medicinal Chemistry
The 1-azaspiro[3.3]heptane motif is a saturated heterocyclic system consisting of an azetidine ring and a cyclobutane ring sharing a single spirocyclic carbon atom. This arrangement imparts significant rigidity and a distinct three-dimensional geometry compared to the more flexible piperidine ring, for which it often serves as a bioisostere.[1][2] The incorporation of this scaffold into drug candidates has been shown to enhance metabolic stability and reduce intrinsic clearance.[3]
Key Identifiers and Physicochemical Properties
While specific data for 1-Azaspiro[3.3]heptane-3-carboxylic acid is not yet publicly available, we can compile the identifiers for the parent compound and its hydrochloride salt to provide a baseline.
Identifier
1-Azaspiro[3.3]heptane
1-Azaspiro[3.3]heptane hydrochloride
CAS Number
1986337-28-3 (base)
1986337-29-4
Molecular Formula
C₆H₁₁N
C₆H₁₂ClN
Molecular Weight
97.16 g/mol
133.62 g/mol
IUPAC Name
1-Azaspiro[3.3]heptane
1-Azaspiro[3.3]heptane hydrochloride
Canonical SMILES
C1CC2(C1)CCN2
C1CC2(C1)CCN2.Cl
InChI Key
YKNUXXRRPRLOBW-UHFFFAOYSA-N
PYYANZUYIUWBKF-UHFFFAOYSA-N
Note: Data for the free base is inferred from the hydrochloride salt information.
The spirocyclic nature of 1-azaspiro[3.3]heptane derivatives often leads to increased aqueous solubility and a lower partition coefficient (logP) compared to their piperidine counterparts, which can be advantageous for optimizing pharmacokinetic profiles.[4]
Synthesis of the 1-Azaspiro[3.3]heptane Core
A robust and scalable synthesis of the 1-azaspiro[3.3]heptane core is crucial for its widespread application. A key methodology involves a thermal [2+2] cycloaddition followed by reduction.[2][5]
General Synthetic Workflow
The synthesis commences with the reaction of an endocyclic alkene with Graf's isocyanate (chlorosulfonyl isocyanate) to form a spirocyclic β-lactam. Subsequent reduction of the lactam functionality yields the desired 1-azaspiro[3.3]heptane core.
Caption: General synthesis of the 1-azaspiro[3.3]heptane core.
Detailed Experimental Protocol
Step 1: Synthesis of the Spirocyclic β-Lactam
To a solution of methylenecyclobutane (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add Graf's isocyanate (1.1 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the spirocyclic β-lactam.
Step 2: Reduction to 1-Azaspiro[3.3]heptane
To a solution of the spirocyclic β-lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of alane (AlH₃) in THF (e.g., 1 M, 3.0 eq) dropwise.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane. Further purification can be achieved by distillation or conversion to its hydrochloride salt.
Known Isomers: 1-Azaspiro[3.3]heptane-6-carboxylic Acid
While information on the 3-carboxylic acid isomer is scarce, the 6-carboxylic acid derivative is documented, providing valuable insights into the introduction of a carboxylic acid functionality onto the cyclobutane ring of the spirocycle.
Identifiers for 1-Azaspiro[3.3]heptane-6-carboxylic acid hydrochloride
Synthesis of 1-Azaspiro[3.3]heptane-6-carboxylic Acid
A plausible synthetic route to the 6-carboxylic acid isomer can be envisioned starting from a precursor bearing a nitrile group on the cyclobutane ring, which is then hydrolyzed.
Caption: Plausible synthesis of 1-azaspiro[3.3]heptane-6-carboxylic acid.
Proposed Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid
In the absence of a documented synthesis for 1-Azaspiro[3.3]heptane-3-carboxylic acid, this guide proposes a novel, yet scientifically sound, synthetic strategy. This pathway leverages known methodologies for the functionalization of azetidines. The proposed route begins with the synthesis of a protected 1-azaspiro[3.3]heptane, followed by α-lithiation of the azetidine ring and subsequent carboxylation.
Technical Guide: Role of 1-Azaspiro[3.3]heptane Scaffolds in Fragment-Based Drug Discovery
Executive Summary In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy libraries to three-dimensional, -rich architectures. The 1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the modern era of Fragment-Based Drug Discovery (FBDD), the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy libraries to three-dimensional,
-rich architectures. The 1-azaspiro[3.3]heptane scaffold has emerged as a critical high-value motif in this transition. Unlike its isomer 2-azaspiro[3.3]heptane (a common piperidine/piperazine surrogate), the 1-azaspiro variant offers a unique vector geometry and superior metabolic stability profile, functioning as a "twisted" bioisostere for piperidine and ortho/meta-substituted benzenes.
This guide details the physicochemical rationale, synthetic pathways, and strategic application of 1-azaspiro[3.3]heptane in FBDD, providing a self-validating roadmap for medicinal chemists.
Part 1: Physicochemical Profile & Vector Analysis
The "Twisted" Bioisostere
The 1-azaspiro[3.3]heptane scaffold is not a geometric clone of piperidine; it is a functional evolutionary step. While piperidine exists in a chair conformation with defined axial/equatorial vectors, the spiro[3.3] system imposes a rigid, orthogonal constraint.
Property
Piperidine (Reference)
1-Azaspiro[3.3]heptane
Impact on Drug Design
Hybridization ()
1.0
1.0
High fraction of carbons correlates with improved clinical success and lower off-target toxicity.
Vector Geometry
Linear/Planar (approx. 180° or 60°)
Non-Collinear / Kinked
The spiro center introduces a ~90° twist, accessing novel chemical space in binding pockets.
Lipophilicity (LogD)
Baseline
Lower / Comparable
Despite adding carbon bulk, the scaffold often lowers LogD due to solvation changes and basicity modulation.
Metabolic Stability
Susceptible to oxidation (-carbon)
High
The quaternary spiro carbon blocks common metabolic soft spots (e.g., -hydroxylation).
Vector Analysis: The "Kink" Factor
A critical distinction in FBDD is the exit vector angle.
Para-phenyl / Bicyclo[1.1.1]pentane: Exit vectors are collinear (
).
1-Azaspiro[3.3]heptane: Exit vectors are non-collinear (approx.
).
This geometry makes 1-azaspiro[3.3]heptane an ideal scaffold for "kinked" binding pockets where a linear linker would cause steric clash.
Figure 1: Vector comparison demonstrating the geometric niche of 1-azaspiro[3.3]heptane in fitting non-linear binding pockets.
Part 2: Synthetic Methodology
The primary barrier to adopting spiro scaffolds has historically been synthetic accessibility. However, the Graf Isocyanate Route provides a robust, scalable protocol for generating the 1-azaspiro core.
Core Protocol: [2+2] Cycloaddition
This protocol utilizes the reactivity of chlorosulfonyl isocyanate (Graf's isocyanate) with exocyclic alkenes to form the spiro-
-lactam, which is then reduced.[1][2][3][4][5][6][7]
Allow to warm to room temperature and stir for 2-4 hours.
Mechanism: The reaction proceeds via a concerted thermal [2+2] cycloaddition to yield the
-chlorosulfonyl--lactam intermediate.
Hydrolysis: Quench the intermediate with aqueous sodium sulfite (
) to remove the chlorosulfonyl group, yielding the free -lactam (spiro[3.3]heptan-1-one derivative).
Reduction (Lactam to Amine):
Dissolve the spiro-
-lactam in anhydrous THF.
Add
(2-3 equiv) carefully at under Argon.
Reflux for 4-6 hours to ensure complete reduction of the carbonyl.
Workup: Fieser workup (
, 15% , ) to precipitate aluminum salts. Filter and concentrate.
Validation:
Verify product via
-NMR (Look for disappearance of carbonyl signal and appearance of adjacent to Nitrogen).
Figure 2: The Graf Isocyanate synthetic route for accessing 1-azaspiro[3.3]heptane.[1][2][3][5][6][7][8]
Part 3: Application in Fragment-Based Drug Discovery
Library Design Strategy
In FBDD, the goal is to sample chemical space efficiently. 1-Azaspiro[3.3]heptane should be included in fragment libraries as a "Shape-Shifting" Spacer .
Fragment Growing: Use the secondary amine (N1) as a handle for amide coupling or reductive amination.
Fragment Linking: Functionalize the C-ring (e.g., C5 or C6 position) to create a bifunctional linker that connects two pharmacophores with a rigid
twist.
Case Study: Bupivacaine Analogue
A definitive validation of this scaffold is its use in optimizing the anesthetic Bupivacaine .
Original Drug: Contains a piperidine ring.[5][9][10]
Modification: Replacement of piperidine with 1-azaspiro[3.3]heptane.
Outcome: The resulting analogue retained high anesthetic activity but gained a novel IP position (patent-free space) and improved metabolic stability by removing the oxidation-prone
-carbons of the piperidine ring.
Decision Matrix: When to Use 1-Azaspiro[3.3]heptane
Use the following logic flow to determine if this scaffold fits your lead optimization campaign.
Figure 3: Decision matrix for scaffold hopping using 1-azaspiro[3.3]heptane.
References
Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine."[4][6][8] Angewandte Chemie International Edition, 2023.[5][8] Link
Burkhard, J. A., et al. "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks."[11] Organic Letters, 2012.[11][12] Link
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. Link
Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Chemistry – A European Journal, 2019. Link
Levchenko, K., et al. "1-Substituted 2-azaspiro[3.3]heptanes: overlooked motifs for drug discovery." Chemistry - A European Journal, 2017. Link
Navigating Chemical Space: The Spiro[3.3]heptane Motif in Medicinal Chemistry
[1][2][3][4][5][6] Executive Summary: Escaping Flatland In the pursuit of novel intellectual property and improved drug-like properties (DMPK), medicinal chemistry has largely moved away from the "flatland" of aromatic-h...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary: Escaping Flatland
In the pursuit of novel intellectual property and improved drug-like properties (DMPK), medicinal chemistry has largely moved away from the "flatland" of aromatic-heavy compounds. The spiro[3.3]heptane scaffold has emerged as a premier bioisostere, offering a unique solution to the "saturation of sp2 space."
Unlike standard piperidines or cyclohexanes, the spiro[3.3]heptane core introduces a rigid, orthogonal geometry that dramatically alters the Physicochemical Property Space (PPS) . This guide details the structural advantages, physicochemical benefits, and synthetic accessibility of this motif, providing a roadmap for its integration into lead optimization campaigns.
Structural Pharmacology: The Geometric Advantage
The primary failure mode in bioisosteric replacement is the disruption of binding vectors. The spiro[3.3]heptane motif offers a distinct "pucker" and vector orientation that differentiates it from its 6-membered ring counterparts.
The Vector Analysis
Orthogonality: In 2,6-disubstituted spiro[3.3]heptanes, the exit vectors are oriented at a 90° twist relative to each other due to the spiro-quaternary carbon. This contrasts with the planar or chair-like conformations of phenyl and cyclohexyl rings.
Linearity vs. Kink: While often cited as a para-phenyl bioisostere, the vectors are not perfectly collinear (180°).[1] Instead, they exhibit a "kink" that can access unique sub-pockets or relieve strain in macrocyclic closures.
Rigidity: The bicyclic nature eliminates the entropic penalty associated with ring flips (e.g., chair-boat transitions in piperidine), potentially improving binding affinity (
) by reducing upon binding.
Decision Logic: When to Deploy
Use the following logic flow to determine if a spiro[3.3]heptane replacement is suitable for your SAR campaign.
Figure 1: Decision matrix for initiating spiro[3.3]heptane synthesis in lead optimization.
Physicochemical Profiling
The transition from a phenyl or piperidine ring to a spiro[3.3]heptane core results in predictable shifts in physicochemical parameters.
Comparative Matrix
The following table summarizes the impact of replacing a para-substituted phenyl ring with a spiro[3.3]heptane moiety in a standard drug-like scaffold (e.g., Sonidegib analogs).
Lower volume-to-surface area ratio compared to cyclohexane reduces hydrophobic burial penalty.
Solubility
Low
Low
High
Disruption of crystal packing lattice energy due to 3D shape.
Metabolic Stability
Low (Aromatic hydroxylation)
Moderate (H-abstraction)
High
Quaternary center blocks metabolism; bridgehead hydrogens are sterically shielded.
hERG Liability
High (Pi-stacking)
Moderate
Low
Lack of pi-system reduces non-specific hydrophobic binding to hERG channel.
The "Blocker" Effect
The spiro[3.3]heptane core acts as a "metabolic sink." In standard rings, exposed methylenes are susceptible to Cytochrome P450-mediated oxidation. The spiro scaffold's geometry sterically hinders the approach of the heme iron-oxo species to the ring carbons, significantly reducing intrinsic clearance (
).
Synthetic Protocol: Accessing the Core
While many spiro[3.3]heptane building blocks are commercially available, bespoke derivatives often require de novo synthesis. The most robust route for medicinal chemistry applications—particularly for aza-spiro variants—is the thermal [2+2] cycloaddition utilizing Graf’s isocyanate.
Protocol: Synthesis of N-Boc-1-azaspiro[3.3]heptane
This protocol is adapted from the seminal work of Carreira et al. and optimized for reproducibility in a medchem setting.
Figure 2: Synthetic route to the 1-azaspiro[3.3]heptane core via [2+2] cycloaddition.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Bioisosteres of Piperidines. Angewandte Chemie International Edition. [Link][2]
Wuitschik, G., et al. (2010). Spiro[3.3]heptanes as rigid, hypervalent iodine-based bioisosteres. Nature Chemistry. [Link]
Barnes-Seeman, D., et al. (2014). The Role of Spiro[3.3]heptane in Medicinal Chemistry: A Review. Journal of Medicinal Chemistry. [Link]
Mykhailiuk, P. K. (2024).[5][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[7][1][8][4][6] Chemistry – A European Journal. [Link]
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Aromatic Phenyl Isostere.[1] Journal of Medicinal Chemistry. [Link]
Solubility and LogP Profile of Azaspiroheptane Carboxylic Acids
The following technical guide details the solubility and LogP profiles of azaspiroheptane carboxylic acids, designed for researchers in medicinal chemistry and drug development. A Technical Guide to Physicochemical Optim...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility and LogP profiles of azaspiroheptane carboxylic acids, designed for researchers in medicinal chemistry and drug development.
A Technical Guide to Physicochemical Optimization and Scaffold Selection
Executive Summary: The 3D-Scaffold Advantage
In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D), Fsp³-rich scaffolds is a proven strategy to improve clinical success rates.[1] Azaspiroheptane carboxylic acids (specifically azaspiro[3.3]heptane derivatives) represent a critical class of "rigidified" amino acid surrogates.
Unlike flexible piperidine or pyrrolidine analogs, these spirocyclic scaffolds offer a unique physicochemical profile:
Vectorial Rigidity: They lock substituents into precise vectors, reducing the entropic penalty of binding.
Metabolic Stability: The quaternary spiro-carbon blocks metabolic soft spots.
Lipophilicity Modulation: They often lower LogD compared to monocyclic analogs while maintaining or modulating solubility through distinct crystal packing energetics.
This guide provides a data-driven analysis of their solubility and lipophilicity (LogP/LogD), supported by experimental protocols for accurate profiling.
The two primary scaffolds of interest in this class are 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane . When functionalized with a carboxylic acid (typically at the C6 position for the 2-aza isomer), they act as bioisosteres for piperidine-4-carboxylic acid (isonipecotic acid) or proline.
Comparative Physicochemical Data
The following table synthesizes data comparing a standard piperidine core with its azaspiroheptane analogs. Note the distinct trade-off between solubility and metabolic stability.[1][2]
Property
Piperidine Analog (Reference)
2-Azaspiro[3.3]heptane Analog
1-Azaspiro[3.3]heptane Analog
Structure Type
Monocyclic, Flexible
Spirocyclic, Rigid (Symmetrical)
Spirocyclic, Rigid (Asymmetrical)
pKa (Amine)
11.2
11.3
11.4
LogD (pH 7.4)
1.61
1.55
1.59
Solubility (µM)
136
12
13
Metabolic Stability
35% remaining
15% remaining
60% remaining
Data Source: Adapted from comparative studies on piperidine bioisosteres (Burkhard et al., 2010; Wuitschik et al., 2010).
Analysis of the Data[1][5][7][8][9][10][11][12][13][14][15]
Lipophilicity (LogD): The spirocyclic modification results in a negligible change in LogD (approx. -0.05 units). This indicates that the increase in hydrocarbon bulk is offset by the compact, spherical shape of the spiro-system, which has a smaller solvent-accessible surface area (SASA) than the extended piperidine conformers.
Solubility Paradox: Despite being more compact, the spiro-analogs often exhibit lower thermodynamic solubility than their flexible counterparts (12 µM vs 136 µM).
Causality: This is attributed to Lattice Energy . The rigid, symmetrical nature of the azaspiro[3.3]heptane core facilitates highly efficient crystal packing. Flexible molecules (piperidines) pay a higher entropic cost to pack into a crystal lattice, resulting in lower melting points and higher solubility.
Mitigation: This solubility liability can be managed by disrupting symmetry (e.g., using the 1-azaspiro isomer or adding asymmetric substituents).
Experimental Protocols
Accurate measurement of these properties is complicated by the zwitterionic nature of the amino acid core. Standard "shake-flask" methods often fail without strict pH control.
Protocol A: Thermodynamic Solubility of Zwitterionic Scaffolds
Objective: Determine the equilibrium solubility of the azaspiroheptane carboxylic acid at its isoelectric point (pI) and physiological pH.
Workflow Diagram:
Step-by-Step Methodology:
Buffer Selection: Prepare 50 mM phosphate buffer (pH 7.4) and a volatile buffer (e.g., ammonium acetate) for pH 4-5 (near pI). Note: Zwitterions have minimum solubility at their pI.
Saturation: Add the azaspiroheptane compound to the buffer until undissolved solid remains visible (supersaturation).
Equilibration: Shake at 25°C for 24–48 hours.
pH Verification (Critical): The dissolution of the amino acid can shift the bulk pH. Measure pH after equilibration. If it deviates >0.1 units, adjust and re-equilibrate.
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a pre-saturated PVDF filter (to minimize non-specific binding).
Quantification: Analyze the supernatant via HPLC-UV (210 nm for the amide/acid) or LC-MS. Calibrate against a standard curve prepared in DMSO.
Objective: Measure the distribution coefficient at pH 7.4.
Phase Preparation: Pre-saturate 1-octanol with 50 mM phosphate buffer (pH 7.4) and vice-versa for 24 hours.
Dosing: Dissolve the compound in the pre-saturated aqueous phase (approx. 100 µM).
Partitioning: Add an equal volume of pre-saturated octanol. Shake vigorously for 1 hour, then centrifuge to separate phases.
Analysis: Analyze both phases by HPLC.
Calculation:
Self-Validation: Ensure the mass balance (sum of amounts in both phases) accounts for >90% of the initial compound to rule out precipitation or vessel adsorption.
Strategic Application in Drug Design
When should you substitute a piperidine with an azaspiroheptane?
Decision Matrix
Design Goal
Recommendation
Rationale
Improve Metabolic Stability
Switch to 1-Azaspiro[3.3]heptane
The spiro-carbon sterically hinders oxidative metabolism at the alpha-carbon.
Lower Lipophilicity (LogD)
Neutral Impact
Spiro-isosteres rarely lower LogD significantly vs. piperidines. Use polar substituents instead.
Improve Solubility
Caution Required
Rigid spiro-systems may decrease solubility due to high crystal lattice energy. Use asymmetric substitution to disrupt packing.
Selectivity
High Impact
The rigid vector ( vs angles) can differentiate between receptor subtypes (e.g., GPCRs).
Mechanism of Action: The "Gem-Dimethyl" Effect
The stability and unique properties of these acids arise from the Thorpe-Ingold effect (gem-dimethyl effect). The spiro-fusion compresses the internal bond angles of the cyclobutane rings (<90°), which subtly alters the hybridization of the nitrogen lone pair, influencing basicity and hydrogen-bond accepting capability.
Metabolic Stability Pathway:
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters , 12(9), 1944–1947. Link
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: A Guide to Selected Spirocyclic Systems. Journal of Medicinal Chemistry , 53, 3227-3246. Link
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews , 114(16), 8257–8322. Link
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition probability. Drug Discovery Today , 14(21-22), 1011-1020. Link
Zheng, Y. J., & Tice, C. M. (2016).[1][3] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters , 26(19), 4499-4510. Link
Synthetic Strategies for 1-Azaspiro[3.3]heptane-3-carboxylic Acid: A Guide for Medicinal Chemists
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacologic...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems have garnered significant attention for their ability to impart three-dimensionality, a key attribute for enhancing metabolic stability, aqueous solubility, and target engagement while escaping the "flatland" of traditional aromatic bioisosteres.[1][2] The 1-azaspiro[3.3]heptane motif, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, offering a rigidified framework with distinct exit vectors for substituent placement.[3][4][5] This guide provides a detailed exploration of the synthetic routes toward a key derivative, 1-azaspiro[3.3]heptane-3-carboxylic acid, a versatile building block for the synthesis of novel therapeutics.
Strategic Overview: Navigating the Synthesis of a Constrained Amino Acid Analogue
The synthesis of 1-azaspiro[3.3]heptane-3-carboxylic acid presents a unique set of challenges and opportunities, primarily centered around the construction of the strained spirocyclic core and the stereoselective introduction of the carboxylic acid functionality. Two principal strategies have proven most effective and are detailed herein:
The [2+2] Cycloaddition Approach: This robust method relies on the formation of a key spirocyclic β-lactam intermediate through a [2+2] cycloaddition reaction. Subsequent manipulation of this intermediate allows for the introduction of the desired carboxylic acid moiety.
The Functionalized Azetidine Strategy: This approach commences with a pre-functionalized azetidine ring, which is then elaborated to construct the second four-membered ring of the spirocyclic system.
The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and the specific stereochemical requirements of the final product.
Route 1: The [2+2] Cycloaddition Pathway
This pathway is a convergent and highly efficient method for constructing the 1-azaspiro[3.3]heptane core. The key transformation is a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam.[3][5]
Workflow Diagram
Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane-3-carboxylic acid via the [2+2] cycloaddition pathway.
Detailed Protocol
Part 1: Synthesis of N-Boc-3-(carbethoxymethylene)azetidine
Experimental Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) portionwise.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford N-Boc-3-(carbethoxymethylene)azetidine.
Part 2: [2+2] Cycloaddition to form the Spirocyclic β-Lactam Ester
Experimental Setup: In a sealed tube, dissolve N-Boc-3-(carbethoxymethylene)azetidine (1.0 eq) in a suitable solvent such as toluene.
Reaction: Add Graf's isocyanate (chlorosulfonyl isocyanate) (1.2 eq) dropwise at 0 °C. After the addition is complete, seal the tube and heat the mixture to 80-100 °C for 16-24 hours.
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the spirocyclic β-lactam ester.
Part 3: Reduction of the β-Lactam and Oxidation to the Carboxylic Acid
Reduction: The spirocyclic β-lactam ester is reduced to the corresponding amino alcohol. A solution of the β-lactam (1.0 eq) in THF is added dropwise to a solution of a reducing agent such as alane (AlH3) (2.0-3.0 eq) in THF at 0 °C.[3] The reaction is then stirred at room temperature until completion.
Oxidation: The resulting N-Boc-1-azaspiro[3.3]heptane-3-methanol is then oxidized to the carboxylic acid. A common method is to use a TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) in a biphasic system.
Purification: After acidic work-up, the N-Boc protected carboxylic acid can be purified by crystallization or chromatography.
Part 4: Deprotection
Final Step: The N-Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final product, 1-Azaspiro[3.3]heptane-3-carboxylic acid, typically as a salt.
Causality and Experimental Insights
Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is utilized for the azetidine nitrogen due to its stability under the conditions of the Wittig reaction and the [2+2] cycloaddition, and its facile removal under acidic conditions.
Reducing Agent: Alane is often preferred for the reduction of the β-lactam as other common reducing agents like lithium aluminum hydride (LiAlH4) can lead to undesired side reactions, including ring cleavage.[3]
Stereochemistry: The [2+2] cycloaddition can potentially lead to the formation of diastereomers. The stereochemical outcome is influenced by the substituents on the alkene and the reaction conditions. Careful analysis and purification are necessary to isolate the desired isomer.
Route 2: The Functionalized Azetidine Approach via Dieckmann Condensation
This strategy builds the spirocyclic system from a functionalized azetidine precursor, with the key ring-forming step being an intramolecular Dieckmann condensation.[6][7] This approach offers good control over the substitution pattern of the final molecule.
Workflow Diagram
Caption: Synthetic workflow for 1-Azaspiro[3.3]heptane-3-carboxylic acid via the Dieckmann condensation pathway.
Detailed Protocol
Part 1: Synthesis of the Acyclic Diester Precursor
Azetidine Functionalization: Start with a commercially available N-protected 3-hydroxyazetidine. The hydroxyl group can be alkylated with an appropriate α-haloester (e.g., ethyl bromoacetate) under basic conditions to form an ether linkage.
α-Alkylation: The α-position of the ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) and then alkylated with a second electrophile containing an ester functionality (e.g., ethyl 3-bromopropionate) to generate the acyclic diester precursor.
Part 2: Dieckmann Condensation and Subsequent Transformations
Cyclization: The Dieckmann condensation is effected by treating the diester with a base, such as sodium ethoxide in ethanol.[6][7] This intramolecular reaction forms a five-membered β-keto ester.
Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions with heating to yield the N-protected 1-azaspiro[3.3]heptan-3-one.
Conversion to Carboxylic Acid: The ketone can be converted to the carboxylic acid through various methods, such as formation of a cyanohydrin followed by hydrolysis, or a haloform reaction if applicable.
Deprotection: The N-protecting group (e.g., Cbz) is removed, typically by hydrogenolysis, to afford the final product.
Causality and Experimental Insights
Base Selection in Dieckmann Condensation: The choice of base is critical to promote the intramolecular cyclization and avoid intermolecular side reactions. Sodium ethoxide is a classic choice when using ethanol as a solvent.[7]
Protecting Group Strategy: A careful protecting group strategy is essential. The N-protecting group must be stable to the basic conditions of the alkylation and Dieckmann condensation, as well as the acidic conditions of the decarboxylation. The benzyloxycarbonyl (Cbz) group is a suitable choice as it is stable to these conditions and can be removed by hydrogenolysis.
Reaction Control: The Dieckmann condensation is a reversible reaction. The equilibrium is driven towards the product by the deprotonation of the acidic α-proton of the β-keto ester product.[8][9]
The synthetic routes outlined provide robust and versatile methods for the preparation of 1-azaspiro[3.3]heptane-3-carboxylic acid. The [2+2] cycloaddition approach offers a more convergent synthesis, while the functionalized azetidine route via Dieckmann condensation allows for greater flexibility in introducing substituents. The choice of the optimal route will be dictated by the specific needs of the research program. As the demand for novel, three-dimensional building blocks in drug discovery continues to grow, the development of efficient and scalable syntheses for scaffolds like 1-azaspiro[3.3]heptane and its derivatives will remain a critical area of research.[10][11]
References
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6642–6645. [Link]
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed, 22132801. [Link]
Mykhailiuk, P. K. (2023). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. ResearchGate. [Link]
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2016). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]
Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition, 49(5), 992-995. [Link]
Stephenson, C. R. J., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PMC. [Link]
Grygorenko, O. O., et al. (2021). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
Organic Reactions. The Dieckmann Condensation. [Link]
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [Link]
Miller, S. J., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. [Link]
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
Lindsay, V. N. G., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. PMC. [Link]
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]
Stephenson, C. R. J., et al. (2022). A formal (3+2) cycloaddition strategy toward 2-azanorbornanes. ChemRxiv. [Link]
Application Note: Scalable Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid
The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the scalable synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid . This scaffold is a critical bio...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for researchers and drug development professionals, focusing on the scalable synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid . This scaffold is a critical bioisostere for piperidine-3-carboxylic acid (nipecotic acid) and other saturated heterocycles, offering unique physicochemical properties (low lipophilicity, high metabolic stability) for drug discovery.[1]
Introduction & Retrosynthetic Analysis
The 1-azaspiro[3.3]heptane scaffold has emerged as a high-value "sp3-rich" building block in modern medicinal chemistry.[1] Specifically, the 3-carboxylic acid derivative serves as a conformationally restricted, metabolically stable bioisostere of nipecotic acid (piperidine-3-carboxylic acid).[1] Its incorporation into drug candidates can improve solubility, lower logD, and alter vector orientation compared to monocyclic analogues.
Retrosynthetic Strategy
The most robust and scalable route to the 1-azaspiro[3.3]heptane core involves a [2+2] cycloaddition between an exocyclic alkene and Chlorosulfonyl Isocyanate (CSI).[1] To access the 3-carboxylic acid functionality, a "Lactam Activation" strategy is employed.[1] The spiro-β-lactam intermediate is functionalized at the
-Lithiation and trapping with a carboxylate equivalent.[1]
Ring Reduction: Global reduction of the lactam and ester to an amino-alcohol.[1]
Oxidation: Selective oxidation of the primary alcohol to the carboxylic acid.
Figure 1: Retrosynthetic logic flow from the target acid back to commercially available starting materials.[1]
Detailed Scalable Protocol
Scale: Gram to Multigram (e.g., 10–50 g input).
Safety Warning: Chlorosulfonyl isocyanate (CSI) is violently reactive with water and corrosive. Alane (
) and are pyrophoric. Perform all reactions under inert atmosphere ( or Ar) in a well-ventilated fume hood.
Step 1: Synthesis of 1-Azaspiro[3.3]heptan-2-one (The Spiro-β-lactam)
This step constructs the spirocyclic core via the Graf reaction.[1][2]
Cycloaddition: In a flame-dried 3-neck flask, dissolve methylenecyclobutane (e.g., 6.8 g, 0.1 mol) in anhydrous
(50 mL). Cool to 0°C.
CSI Addition: Add CSI (14.9 g, 0.105 mol) dropwise via addition funnel over 30 mins. Maintain internal temp <5°C. The reaction is exothermic.
Incubation: Allow to warm to room temperature (RT) and stir for 12–16 h. The N-chlorosulfonyl lactam intermediate forms.
Reductive Hydrolysis: Cool the mixture to 0°C. Cautiously add the reaction mixture into a vigorously stirred solution of
(25% aq) and (saturated) at 0°C. Caution: Gas evolution and exotherm.
Workup: Extract with
(DCM) or EtOAc (3x). Dry organics over , filter, and concentrate.
Purification: Recrystallization from hexane/EtOAc or flash column chromatography (SiO2, EtOAc/Hexane).
Yield Target: 60–75%.
Step 2:
-Functionalization (Carboxylation)
Introduction of the carbon handle at the C3 position.[1]
Reagents:
-Butyllithium (-BuLi) or LDA, Methyl cyanoformate (Mander's reagent) or Benzyl chloroformate.[1]
Substrate: N-Protected Lactam (e.g., N-PMB or N-Boc protected Step 1 product).[1] Note: Direct lithiation of N-H lactams is possible with 2 eq. base, but N-protection is recommended for scale.[1]
Protocol:
Protection (if needed): Treat lactam with
/DMAP/TEA to get N-Boc-1-azaspiro[3.3]heptan-2-one.[1]
Deprotonation: Dissolve N-Boc lactam (1.0 eq) in dry THF at -78°C. Add LiHMDS or LDA (1.1 eq) dropwise. Stir for 30–45 mins to form the enolate.
Trapping: Add Methyl cyanoformate (1.2 eq) dropwise at -78°C. The "hard" electrophile favors C-acylation.
Quench: Quench with saturated
solution while cold.
Workup: Extract with EtOAc. Purify by column chromatography.
Addition: Add the functionalized lactam (from Step 2) in THF dropwise.
Reflux: Heat to reflux (60–65°C) for 4–6 h to ensure complete reduction of the rigid amide bond.
Fieser Quench: Cool to 0°C. Carefully add water (
mL), 15% NaOH ( mL), then water ( mL). Stir until a white granular precipitate forms.
Filtration: Filter through Celite. Rinse cake with THF.
Concentration: Concentrate filtrate to obtain crude 3-(hydroxymethyl)-1-azaspiro[3.3]heptane .
Note: If N-Boc was used, the reducing conditions (refluxing LAH) typically cleave the Boc group to the N-methyl species or remove it entirely depending on workup.[1] Ideally, use N-Bn (benzyl) which is stable, or N-H.[1] If N-methyl is not desired, ensure N-Boc is removed before reduction or use milder Alane conditions that might preserve Boc (unlikely for lactam reduction).[1] Preferred: Use N-Benzyl lactam, then deprotect later, or proceed as secondary amine.[1]
Step 4: Selective Oxidation to the Amino Acid
Converting the primary alcohol to the carboxylic acid.
Oxidation (TEMPO/Bleach): Dissolve N-Boc-3-(hydroxymethyl)-1-azaspiro[3.3]heptane in
/phosphate buffer (pH 6.7).
Catalyst: Add TEMPO (0.05 eq).
Oxidant: Add dilute NaOCl (2.0 eq) and
(2.0 eq) simultaneously dropwise at 35°C. Monitor by TLC/LCMS.
Workup: Acidify to pH 3–4 with dilute HCl. Extract with EtOAc.
Purification: The product 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-3-carboxylic acid can be crystallized or purified by reverse-phase chromatography.[1]
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Target Range
Criticality
Scientific Rationale
CSI Addition Temp
< 5°C
High
CSI addition is highly exothermic.[1] High temps lead to polymerization of the alkene and N-carbonyl side products.[1]
Reductive Hydrolysis
pH > 7
Medium
The N-chlorosulfonyl intermediate must be hydrolyzed under basic/buffered conditions () to prevent acid-catalyzed ring opening of the strained -lactam.[1]
Enolate Trapping
-78°C
High
The strained lactam enolate is reactive.[1] Higher temperatures cause self-condensation or ring opening.[1] Use Mander's reagent (cyanoformate) to ensure C-acylation over O-acylation.[1]
Reduction Stoichiometry
> 3.5 eq Hydride
Medium
The lactam carbonyl in spiro[3.3] systems is sterically hindered and electronically deactivated. Excess hydride and heat are required for full reduction to the amine.
Visual Workflow
Figure 2: Step-by-step process flow for the synthesis of the target acid.
References
Kirichok, A. A., et al. (2023).[3][4][5][6] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine". Angewandte Chemie International Edition, 62(51), e202311583.[3][6] Link[1]
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery". Angewandte Chemie International Edition, 49(20), 3524–3527.[4] Link[1]
Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties". Angewandte Chemie International Edition, 47(24), 4512–4515. Link[1]
Enamine Ltd. "Saturated Bioisosteres of Piperidine: 1-Azaspiro[3.3]heptanes".[1][7] Enamine Building Blocks Catalog. Link
Incorporating 1-Azaspiro[3.3]heptane into DNA-encoded libraries
Application Note: High-Fidelity Incorporation of 1-Azaspiro[3.3]heptane Scaffolds into DNA-Encoded Libraries Executive Summary The integration of sp3-rich, three-dimensional scaffolds into DNA-Encoded Libraries (DELs) is...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Incorporation of 1-Azaspiro[3.3]heptane Scaffolds into DNA-Encoded Libraries
Executive Summary
The integration of sp3-rich, three-dimensional scaffolds into DNA-Encoded Libraries (DELs) is a critical strategy for escaping "flatland"—the prevalence of planar, aromatic structures in traditional combinatorial libraries. 1-Azaspiro[3.3]heptane has emerged as a high-value "privileged" scaffold, acting as a metabolically stable, conformationally restricted bioisostere of piperidine and morpholine.
This guide provides a validated workflow for incorporating 1-azaspiro[3.3]heptane derivatives into DEL synthesis. Unlike its isomer (2-azaspiro[3.3]heptane), the 1-aza variant offers unique vector orientations and distinct pKa profiles, but presents specific synthetic challenges due to the steric environment of the secondary amine within the strained spirocyclic system.
Technical Deep Dive: The Scaffold Advantage
Structural & Physicochemical Properties
The 1-azaspiro[3.3]heptane core consists of two cyclobutane rings sharing a single spiro-carbon, with a nitrogen atom adjacent to the spiro center.
Vector Geometry: The scaffold provides a rigid 90° twist between substituents, allowing for precise projection of functional groups into binding pockets that planar scaffolds cannot access.
Bioisosterism: It serves as a surrogate for piperidine.[1][2][3][4][5] The spiro-fusion lowers the lipophilicity (LogD) compared to piperidine while maintaining basicity, often improving metabolic stability by blocking the metabolically labile 2-position found in piperidines.
Fsp3 Character: Increases the fraction of sp3-hybridized carbons, which correlates with higher clinical success rates and improved solubility.
Chemical Compatibility with DNA
The primary challenge in DEL synthesis is the N1-secondary amine . While nucleophilic, it is sterically more encumbered than a standard piperidine due to the gem-dimethyl-like environment of the spiro-cyclobutane ring.
Reactivity: The N1 amine is suitable for acylation (amide bond), reductive amination, and sulfonylation.
DNA Safety: The strained ring system is stable under standard aqueous DEL conditions (pH 4–10, <80°C). It does not undergo ring-opening under typical amide coupling conditions.
Experimental Design & Library Architecture
We will focus on a "Scaffold-Central" design where a bifunctional 1-azaspiro[3.3]heptane acts as the core node (Cycle 1), allowing growth in two directions.
Objective: Couple N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid to an amino-modified DNA headpiece.
Reagents:
DNA Headpiece: 1 mM solution in water (e.g., 5'-Amino-Linker-Oligonucleotide).
Scaffold: N-Boc-1-azaspiro[3.3]heptane-3-carboxylic acid (200 mM in DMA or DMSO).
Coupling Agent: DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). Note: DMT-MM is preferred over EDC/HOAt for this scaffold due to higher efficiency in aqueous/organic mixtures.
Buffer: MOPS buffer (500 mM, pH 8.0).
Step-by-Step:
Preparation: In a PCR tube or 96-well plate, combine the following:
10 µL DNA Headpiece (10 nmol).
15 µL MOPS Buffer (pH 8.0).
5 µL Scaffold solution (200 mM in DMA) [Final ~20 mM, 100 equiv].
5 µL DMT-MM solution (200 mM in water) [Final ~20 mM, 100 equiv].
Reaction: Vortex briefly and centrifuge. Incubate at 25°C for 12 hours .
Expert Insight: Do not heat >40°C during coupling to avoid potential degradation of the activated ester intermediate before reaction.
Quenching: Add 5 µL of 500 mM ammonium acetate to quench unreacted activated esters.
Purification: Perform Ethanol Precipitation.
Add 10% volume of 3 M NaOAc (pH 5.2).
Add 2.5x volume of cold 100% Ethanol.
Incubate at -20°C for 30 mins.
Centrifuge at 14,000 x g for 30 mins. Discard supernatant.
Wash pellet with 70% Ethanol. Air dry.
Validation: Resuspend in water. Analyze via LC-MS (Negative mode).
Success Criteria: >85% conversion to Product Mass (DNA + Scaffold).
Protocol 2: Boc-Deprotection (On-DNA)
Objective: Expose the N1-secondary amine for Cycle 2.
Step-by-Step:
Resuspend the dried DNA pellet from Protocol 1 in 40 µL of water.
Add 10 µL of Trifluoroacetic acid (TFA) (Final conc. ~20%).
Note: While DNA is sensitive to acidic depurination, short exposure (30-60 min) at room temperature is standard in DEL.
Incubate at Room Temperature for 45 minutes .
Quench/Purification: Immediately perform ethanol precipitation (using 3 M NaOAc pH 5.2 is critical to neutralize the acid).
Alternative: Use a gel filtration column (e.g., Sephadex G-25) equilibrated with water to remove TFA rapidly.
QC: LC-MS should show a mass shift corresponding to the loss of the Boc group (-100 Da).
Protocol 3: Cycle 2 Diversification (N1-Capping)
Objective: React the sterically hindered N1-amine with a set of carboxylic acids (Diversity Set).
Reagents:
Building Blocks (BBs): Diverse Carboxylic Acids (200 mM in DMA).
Coupling System: EDC (200 mM) + HOAt (100 mM) in DMA/Water.
Why EDC/HOAt here? For the secondary amine capping, the highly reactive At-ester generated by HOAt is often necessary to overcome the steric hindrance of the spiro-ring.
Step-by-Step:
Reaction Mix:
DNA-Scaffold-NH (from Protocol 2).
100 mM Phosphate Buffer (pH 7.5).
20 mM Carboxylic Acid BB.
20 mM EDC + 10 mM HOAt.
Incubation: Incubate at 30°C for 4 hours , then add a fresh spike of EDC/HOAt and incubate for another 12 hours.
Expert Insight: The "Double-Shot" addition strategy ensures high conversion for secondary amines on DNA, as EDC hydrolyzes over time.
Purification: Ethanol precipitation.
Data Analysis & Troubleshooting
Expected Data (LC-MS)
Step
Theoretical Mass Change (Da)
Typical Yield (%)
Troubleshooting Low Yield
Scaffold Coupling
+ [MW of Scaffold - H2O]
> 90%
Check pH (must be >7.5 for DMT-MM). Ensure Scaffold solubility in DMA.
Boc Deprotection
- 100.12
> 95%
If depurination observed (loss of A/G bases), reduce TFA time to 30 min or use 10% TFA.
N1-Acylation
+ [MW of Acid - H2O]
60-90%
Steric hindrance is the enemy. Switch to HATU (requires organic wash) or increase temp to 40°C.
Decision Tree for N1-Amine Reactivity
The N1-amine of 1-azaspiro[3.3]heptane is less reactive than a standard piperidine. Use this logic flow to optimize:
Caption: Figure 2. Optimization strategy for acylating the sterically hindered N1-amine.
References
Kirichok, A. A., et al. (2023).[2][5] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[5] Link
Significance: Defines the synthesis and physicochemical properties of the scaffold, establishing it as a valid bioisostere.
Denton, K. E., & Krusemark, C. J. (2016). "DNA-Encoded Library Synthesis." Current Protocols in Chemical Biology, 8(2), 77–111. Link
Significance: Provides foundational protocols for on-DNA amide coupling and precipit
Satz, A. L., et al. (2022). "DNA-Encoded Chemical Libraries." Nature Reviews Methods Primers, 2, 3. Link
Significance: Authoritative review on DEL technology standards and library design principles.
Zhu, J., et al. (2019). "DNA-Compatible Amide Bond Formation." In: DNA-Encoded Chemical Libraries.[6][7][8][9] Methods in Molecular Biology. Link
Procedures for esterification of 1-Azaspiro[3.3]heptane-3-carboxylic acid
An Application Guide to the Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid Esters Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold In contemporary drug discovery, the design of novel molecular s...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic Acid Esters
Introduction: The Significance of the Azaspiro[3.3]heptane Scaffold
In contemporary drug discovery, the design of novel molecular scaffolds that can fine-tune physicochemical properties is of paramount importance. The 1-azaspiro[3.3]heptane motif has emerged as a valuable building block, often serving as a bioisostere for more common saturated heterocycles like piperidine.[1][2][3] Its rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and provide unique exit vectors for substituent placement, making it an attractive core for medicinal chemistry programs.[4][5]
The functionalization of this scaffold is key to its utility. Esterification of the inherent carboxylic acid at the 3-position provides a versatile handle for creating prodrugs, modulating lipophilicity, or for further synthetic elaboration. However, the unique structure of 1-Azaspiro[3.3]heptane-3-carboxylic acid—featuring a secondary amine within a strained azetidine ring and a sterically encumbered carboxylic acid—presents specific challenges that preclude the use of overly harsh or simplistic esterification conditions.
This guide provides a detailed overview of robust and reliable procedures for the esterification of this valuable building block, focusing on methods that ensure high yield and purity while preserving the integrity of the spirocyclic core. We will explore the critical need for nitrogen protection and compare several effective esterification protocols, explaining the causality behind the choice of reagents and conditions.
Part 1: The Imperative of N-Protection
The secondary amine in the 1-azaspiro[3.3]heptane core is nucleophilic and will compete with the alcohol during esterification, leading to unwanted side products such as amides, particularly under conditions that activate the carboxylic acid.[6] Therefore, the first and most critical step is the protection of the azetidine nitrogen. The choice of protecting group is crucial; it must be stable to the esterification conditions and readily cleavable afterward without degrading the product.
The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose. It is introduced under mild basic conditions and is highly stable to the neutral or basic conditions of many esterification reactions. Its removal is typically achieved under acidic conditions which are generally well-tolerated by the final ester product.
Protocol 1: N-Boc Protection of 1-Azaspiro[3.3]heptane-3-carboxylic acid
This protocol details the standard procedure for protecting the secondary amine with Di-tert-butyl dicarbonate (Boc)₂O.
Reagent Table:
Reagent
MW ( g/mol )
Molar Eq.
Amount (for 1g substrate)
1-Azaspiro[3.3]heptane-3-carboxylic acid
141.17
1.0
1.0 g (7.08 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)
218.25
1.2
1.85 g (8.50 mmol)
Sodium Bicarbonate (NaHCO₃)
84.01
3.0
1.78 g (21.2 mmol)
1,4-Dioxane
-
-
20 mL
Water
-
-
20 mL
Step-by-Step Procedure:
Dissolution: Suspend 1-Azaspiro[3.3]heptane-3-carboxylic acid in a mixture of 1,4-dioxane (20 mL) and water (20 mL) in a 100 mL round-bottom flask.
Base Addition: Add sodium bicarbonate to the suspension.
Reagent Addition: Add (Boc)₂O to the mixture.
Reaction: Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.
Workup (Acidification): Once the reaction is complete, cool the flask in an ice bath and slowly acidify the mixture to pH ~3 using 1M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected acid, which can often be used in the next step without further purification.
Part 2: Esterification Methodologies
With the amine protected, the carboxylic acid can be safely converted to its corresponding ester. The choice of method depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the lability of the substrates. We present three reliable methods.
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered substrates.[7][8] It utilizes a carbodiimide coupling agent, such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[6][9][10]
Causality: The carbodiimide activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer reagent, forming an even more reactive N-acylpyridinium species, which is readily attacked by the alcohol to form the ester.[8] This avoids the harsh acidic conditions of Fischer esterification.[9]
Workflow for Steglich Esterification
Caption: General workflow for the Steglich esterification.
Protocol 2: Steglich Esterification for Methyl Ester Synthesis
Reagent Table:
Reagent
MW ( g/mol )
Molar Eq.
Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid
241.28
1.0
1.0 g (4.14 mmol)
Methanol (MeOH)
32.04
3.0
0.40 g (0.5 mL, 12.4 mmol)
EDC·HCl
191.70
1.2
0.95 g (4.97 mmol)
DMAP
122.17
0.1
51 mg (0.41 mmol)
Dichloromethane (DCM)
-
-
20 mL
Step-by-Step Procedure:
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid, DMAP, and anhydrous DCM.
Alcohol Addition: Add methanol to the solution.
Cooling: Cool the flask to 0°C in an ice bath.
Coupling Agent: Add EDC·HCl portion-wise over 5 minutes. A white precipitate (urea byproduct) may begin to form.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC or LC-MS.
Quenching & Filtration: Upon completion, dilute the mixture with DCM. The urea byproduct from EDC is water-soluble.
Workup: Wash the organic layer sequentially with 0.5 N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[11]
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.
Method B: Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and versatile method for converting primary and secondary alcohols into esters.[12] It proceeds via a redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][14]
Causality: PPh₃ and DEAD combine to activate the alcohol, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate, acting as the nucleophile, then displaces this leaving group in a classic Sₙ2 reaction. A key feature of this reaction is the inversion of stereochemistry at the alcohol's chiral center, though this is not relevant when forming simple methyl or ethyl esters.[12][15] This method is advantageous for acid-sensitive substrates.[14]
Simplified Mitsunobu Mechanism
Caption: Key stages of the Mitsunobu esterification.
Protocol 3: Mitsunobu Reaction for Ethyl Ester Synthesis
Reagent Table:
Reagent
MW ( g/mol )
Molar Eq.
Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid
241.28
1.0
1.0 g (4.14 mmol)
Ethanol (EtOH)
46.07
1.5
0.28 g (0.36 mL, 6.21 mmol)
Triphenylphosphine (PPh₃)
262.29
1.5
1.63 g (6.21 mmol)
DIAD
202.21
1.5
1.26 g (1.23 mL, 6.21 mmol)
Tetrahydrofuran (THF), anhydrous
-
-
25 mL
Step-by-Step Procedure:
Setup: Dissolve N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid, ethanol, and PPh₃ in anhydrous THF in a flame-dried flask under an inert atmosphere.
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Add DIAD dropwise to the stirred solution. The characteristic yellow/orange color may fade as the reaction proceeds.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS.
Concentration: Once complete, remove the solvent under reduced pressure.
Purification: The main challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Direct purification by flash column chromatography is the most effective method to isolate the desired ethyl ester.
Method C: Fischer-Speier Esterification
This is the classic method of forming an ester by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[16][17]
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic.[18] The alcohol then acts as a nucleophile, attacking the activated carbonyl. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is typically used as the solvent, or water is removed as it is formed.[17][19] While simple and inexpensive, the harsh acidic and high-temperature conditions may not be suitable for all substrates. For the N-Boc protected azaspiro-heptane, care must be taken as prolonged exposure to strong acid can cause deprotection.
Protocol 4: Fischer Esterification for Methyl Ester Synthesis
Reagent Table:
Reagent
MW ( g/mol )
Molar Eq.
Amount (for 1g substrate)
N-Boc-1-Azaspiro[3.3]heptane-3-carboxylic acid
241.28
1.0
1.0 g (4.14 mmol)
Methanol (MeOH), anhydrous
32.04
Solvent
25 mL
Sulfuric Acid (H₂SO₄), concentrated
98.08
catalytic
~2-3 drops
Step-by-Step Procedure:
Setup: Dissolve the N-Boc protected acid in anhydrous methanol in a round-bottom flask.
Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.
Cooling & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
Concentration: Remove the bulk of the methanol under reduced pressure.
Extraction: Add water to the residue and extract with ethyl acetate (3 x 25 mL).
Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify via flash column chromatography if necessary.
Part 3: Comparison of Methods & Characterization
Methodology Comparison Table:
Feature
Fischer-Speier Esterification
Steglich Esterification
Mitsunobu Reaction
Conditions
Harsh (Acid, Heat)
Mild (Room Temp or 0°C)
Mild (0°C to Room Temp)
Key Reagents
H₂SO₄ (catalytic), excess alcohol
EDC/DCC, DMAP
PPh₃, DEAD/DIAD
Pros
Inexpensive, simple setup
High yield, good for hindered substrates
Very mild, good for sensitive substrates
Cons
Risk of side reactions/deprotection
Stoichiometric byproducts, cost
Stoichiometric byproducts, purification can be difficult
Best For
Robust, simple substrates (large scale)
High-value, sterically hindered substrates
Delicate, multi-functional substrates
Product Characterization
Independent of the method used, the final product must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure, including the appearance of new signals corresponding to the ester alkyl group.
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[20]
Conclusion
The esterification of 1-Azaspiro[3.3]heptane-3-carboxylic acid is a critical transformation for leveraging this important scaffold in drug discovery. The process requires a thoughtful, two-stage approach: robust N-protection followed by a carefully selected esterification reaction. For high-value applications where substrate integrity is paramount, mild methods such as the Steglich Esterification or Mitsunobu Reaction are highly recommended over the harsher conditions of the Fischer-Speier protocol. By following the detailed procedures outlined in this guide, researchers can reliably synthesize a variety of esters of this scaffold, enabling the continued exploration of its potential in medicinal chemistry.
References
Fiveable. (2025, September 15).
Scribd. (n.d.).
Organic Chemistry Portal. (n.d.).
Wikipedia. (n.d.).
Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
Chemistry Steps. (2025, March 26). Mitsunobu Reaction. Chemistry Steps.
Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
SynArchive. (n.d.).
Ahmad, S., et al. (n.d.).
Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters.
Burkhard, J. A., et al. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
OperaChem. (2024, January 5).
ResearchGate. (n.d.). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the....
Wikipedia. (n.d.).
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
Organic Chemistry Portal. (n.d.).
Organic Syntheses Procedure. (n.d.).
Burkhard, J. A., et al. (2012, January 6). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Figshare.
Thieme E-Journals. (n.d.). Synthesis / Full Text.
Enamine. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
Kirichok, A. A., et al. (2023, December 18). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
Stowers, S., et al. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
Troubleshooting solubility issues with 1-Azaspiro[3.3]heptane-3-carboxylic acid
Topic: Troubleshooting Solubility & Handling CAS: 1045709-32-7 (Free Base) / Related Salts Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Spiro" Paradox Welcome to the technical guide for 1-Azasp...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility & Handling
CAS: 1045709-32-7 (Free Base) / Related Salts
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Spiro" Paradox
Welcome to the technical guide for 1-Azaspiro[3.3]heptane-3-carboxylic acid . As a researcher, you likely selected this scaffold because it offers a rigid, three-dimensional bioisostere for proline or piperidine, providing unique vectorization for your pharmacophore [1, 2].
However, the very structural rigidity that makes it valuable also complicates its handling. Unlike standard aliphatic amines, this molecule is a conformationaly restricted zwitterion . Most users encounter "solubility failure" not because the compound is impure, but because they attempt to dissolve it in dichloromethane (DCM) or ethyl acetate (EtOAc) at neutral pH.
This guide treats the molecule not just as a reagent, but as a system requiring specific pH and solvent environments to function.
Module 1: The Zwitterion Trap (Root Cause Analysis)
The core issue is the coexistence of the secondary amine (basic, pKa ~10-11) and the carboxylic acid (acidic, pKa ~2-3) on a rigid spirocyclic frame. In its neutral state, it exists as an internal salt (zwitterion), creating a crystal lattice energy that organic solvents cannot easily break.
Visualizing the Solubility Profile
The following decision tree illustrates why your current solvent choice might be failing and how to correct it.
Figure 1: Solubility Decision Tree. The "Red Zones" indicate the most common failure points: attempting to dissolve the neutral zwitterion in non-polar organics or neutral water.
Module 2: Solvent Compatibility Matrix
Do not rely on visual inspection alone. A "clear" solution in DCM might actually be a micro-suspension that will clog your HPLC or result in poor coupling yields.
Solvent System
Solubility Rating
Technical Notes
Recommended Additive
Water (Neutral)
Low/Variable
Tends to aggregate near isoelectric point (pI).
Use 0.1% TFA or 10mM NH4HCO3
Methanol / EtOH
Moderate
Soluble, but slow dissolution rate.
Heat to 40°C or sonicate.
DCM / Chloroform
Zero (Insoluble)
CRITICAL FAILURE POINT. The zwitterion will not dissolve.
Must add TFA (1-2 eq) or convert to ester.
DMF / DMSO
High
Best for coupling reactions.
None usually needed; warm if cloudy.
THF / Ether
Very Low
Poor solubility even for salts.
Avoid for reaction; good for precipitation.
Module 3: Troubleshooting Protocols
Scenario A: "I need to run a peptide coupling in DCM/DMF."
Issue: The amino acid won't dissolve in the coupling solvent, leading to low yields or heterogeneous reactions.
The "In-Situ Solubilization" Protocol:
Suspend: Place 1.0 eq of 1-Azaspiro[3.3]heptane-3-carboxylic acid in dry DMF (preferred) or DCM.
Mechanism:[1] This silylates the carboxylic acid and the amine, breaking the zwitterionic lattice and making the molecule lipophilic [3, 4].
Activate: Add your coupling reagent (HATU/PyBOP).
Couple: Add the amine partner and DIPEA. The silyl groups will fall off during workup or upon addition of the nucleophile.
Scenario B: "I need to remove the TFA salt without precipitation."
Issue: You bought the TFA salt, but your next reaction is base-sensitive, or you need the free base for a specific pathway.
The Ion-Exchange Protocol (Self-Validating):
Load: Dissolve the salt in minimal water and load onto a Strong Cation Exchange (SCX) cartridge.
Wash: Flush with MeOH to remove non-basic impurities (TFA anion washes away).
Elute: Elute with 2M Ammonia in Methanol .
Validate: Evaporate the eluent.
Check: Redissolve a small aliquot in water and check pH.[2] It should be basic (~pH 9-10). If neutral, elution was incomplete.
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does the solution turn cloudy when I add DIPEA to my coupling reaction?A: This is the "Isoelectric Crash." You likely dissolved the acid salt (HCl or TFA form) in DMF, which was clear. When you added DIPEA (base), you neutralized the amine salt, returning the molecule to its zwitterionic (neutral) state, which is less soluble.
Fix: Ensure you have a slight excess of base to push it past the isoelectric point, or use the TMSCl method (Scenario A) to mask the polarity.
Q2: Can I use this building block in reductive amination?A: Yes, but avoid DCE (Dichloroethane) as the primary solvent due to solubility.
Protocol: Perform the imine formation in MeOH (where solubility is higher) or a MeOH/THF mixture. Use NaBH3CN or STAB as the reducing agent. If you must use DCM/DCE, pre-solubilize the spiro-amine with 1 eq of Acetic Acid before adding the aldehyde.
Q3: Is the spiro[3.3] ring stable to strong acids?A: Generally, yes. Unlike cyclopropanes, the spiro[3.3]heptane system is relatively robust [5]. It tolerates TFA (deprotection) and 4M HCl/Dioxane. However, avoid prolonged heating (>80°C) in strong aqueous acids to prevent potential ring strain relief or rearrangement, though this is rare for the 1-aza analog.
Module 5: Reaction Workflow Visualization
The following diagram outlines the optimal workflow for incorporating this building block into a library synthesis, avoiding common solubility pitfalls.
Figure 2: Optimized Coupling Workflow. Note the "TMSCl Intervention" step for cloudy mixtures.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition.
Bolien, D., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids via In Situ Silylation. ChemRxiv.[1]
PubChem Compound Summary. (2024). Spiro[3.3]heptane-3-carboxylic acid derivatives. National Library of Medicine.
Enamine Ltd. (2023). Spirocycles in Drug Discovery: Handling and Stability. Enamine Technical Notes.
Technical Support Center: Resolving Regioselectivity Issues in Substituted Azaspiroheptanes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Regioselective Synthesis & Functionalization of Azaspiro[3.3]heptanes and Related Scaffolds Introduction: The "Escape from Flatland"...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Regioselective Synthesis & Functionalization of Azaspiro[3.3]heptanes and Related Scaffolds
Introduction: The "Escape from Flatland" Challenge
Substituted azaspiroheptanes (specifically 2-azaspiro[3.3]heptane and 5-azaspiro[2.4]heptane ) are critical bioisosteres for piperidines and morpholines, offering improved metabolic stability and distinct vectorization of substituents. However, their high symmetry (in the [3.3] case) or specific strain (in the [2.4] case) creates unique regioselectivity challenges during synthesis and functionalization.
This guide addresses the three most common regioselectivity bottlenecks:
Ring Closure Ambiguity: Controlling substituent placement during de novo synthesis.
Alpha-Lithiation Selectivity: Differentiating C1/C3 (proximal) from C5/C6 (distal) positions.
Dipolar Cycloaddition Orientation: Managing regiochemistry in [3+2] assemblies of unsymmetrical spiro-cores.
Module 1: De Novo Synthesis (Ring Closure)
Troubleshooting Guide: Controlling Substituents During Cyclization
User Issue: "I am trying to synthesize a 1-substituted 2-azaspiro[3.3]heptane, but I get a mixture of isomers or poor diastereocontrol during the ring-closing step."
Diagnostic & Solution Matrix
Symptom
Probable Cause
Corrective Action
Low Diastereomeric Ratio (dr)
Thermodynamic equilibration of the intermediate enolate.
Switch to Kinetic Control: Use the Mykhailiuk-Ellman Protocol . React cyclobutanecarboxylate enolates with tert-butanesulfinyl imines at -78 °C. The chiral auxiliary dictates the facial selectivity, locking the C1 stereocenter before the second ring closes.
Regioisomeric Mixture (C1 vs C5)
Incorrect starting material selection.
Retrosynthetic Check: If you need a C1 substituent, do not use spiro-alkylation of a piperidine precursor. Instead, build the azetidine ring onto a pre-existing cyclobutane using a [2+2] cycloaddition or amide enolate alkylation.
Incomplete Cyclization
Steric clash at the quaternary center.
Activate the Electrophile: Ensure you are using a "double electrophile" strategy (e.g., 1,1-bis(bromomethyl)cyclobutane) with a highly nucleophilic amine (e.g., tosylamide), or use a Staudinger Synthesis (ketene + imine) for immediate ring closure.
FAQ: The Mykhailiuk Protocol
Q: Why is the Ellman imine route preferred for 1-substituted 2-azaspiro[3.3]heptanes?A: Standard alkylation of 2-azaspiro[3.3]heptane is non-selective. The Ellman route establishes the C1 stereocenter via a Mannich-type addition before the spiro-junction is fully formed. This ensures that the substituent is locked in the alpha-position relative to the nitrogen with high enantiopurity (>95% ee).
User Issue: "I attempted to lithiate N-Boc-2-azaspiro[3.3]heptane to introduce an aryl group, but the reaction is low-yielding or non-selective."
Mechanism of Action:
In N-Boc protected azaspiroheptanes, the carbonyl oxygen of the Boc group coordinates to the organolithium species (Complex Induced Proximity Effect - CIPE). This directs deprotonation exclusively to the C1/C3 positions (alpha to nitrogen). Functionalization at the distal C5/C6 positions requires a completely different strategy (e.g., radical C-H activation or starting from a functionalized cyclobutane).
Base: s-BuLi (1.2 equiv) (Do not use n-BuLi; it is often insufficient for rapid deprotonation at low temp)
Ligand: TMEDA (1.2 equiv) or (+)-Sparteine surrogate (for enantioselective lithiation)
Solvent: Anhydrous THF (0.1 M)
Step-by-Step Workflow:
Cooling: Cool the THF solution of substrate and ligand to -78 °C .
Deprotonation: Add s-BuLi dropwise. Stir for 30–60 minutes .
Critical Check: The solution may turn light yellow. If it turns dark brown/black, the temperature is too high, leading to Boc-decomposition (attack at the carbonyl).
Trapping: Add the electrophile (e.g., MeI, DMF, ketone) rapidly.
Warming: Allow to warm to room temperature only after 1 hour of stirring at -78 °C.
When synthesizing [2.4] systems via [3+2] cycloaddition (e.g., azomethine ylide + cyclopropylidene acetate), the orientation of the dipole determines the regiochemistry.
Troubleshooting [3+2] Cycloadditions
User Issue: "I am getting the wrong regioisomer in the synthesis of 5-azaspiro[2.4]heptane using an azomethine ylide."
Root Cause Analysis:
The regioselectivity is governed by the electronic polarization of the azomethine ylide and the dipolarophile.
The Rule: The unsubstituted carbon of the azomethine ylide (nucleophilic) typically attacks the beta-carbon of the acrylate (electrophilic).
The Fix: If you are observing the inverse regioisomer, it is likely due to steric crowding overriding the electronic preference.
Action: Switch from a thermal pathway to a Metal-Catalyzed (Ag(I) or Cu(I)) pathway. The metal coordinates the ylide, enforcing a specific geometry that enhances the electronic selectivity and improves the endo/exo ratio.
References
Mykhailiuk, P. K., et al. (2017). "1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery." Angewandte Chemie International Edition. Link
Carreira, E. M., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link
O'Brien, P., et al. (2013). "Asymmetric lithiation trapping of N-Boc heterocycles at temperatures above -78 °C." Organic Letters. Link
Burkhard, J. A., et al. (2012). "Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks." Organic Letters. Link
Vitaku, E., et al. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry. Link
Reference Data & Comparative Studies
Validation
A Comparative Guide to the X-ray Crystal Structure Analysis of 1-Azaspiro[3.3]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals The Ascendancy of 1-Azaspiro[3.3]heptanes in Medicinal Chemistry 1-Azaspiro[3.3]heptane derivatives have emerged as crucial motifs in modern drug discovery,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Ascendancy of 1-Azaspiro[3.3]heptanes in Medicinal Chemistry
1-Azaspiro[3.3]heptane derivatives have emerged as crucial motifs in modern drug discovery, often serving as bioisosteres for commonly used saturated heterocycles like piperidine.[1][2] Their rigid, three-dimensional structure offers a unique conformational landscape, which can lead to improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[3] The precise determination of their three-dimensional structure is therefore paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[4]
Unambiguous Structure Determination: A Comparative Analysis
While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule.[5][6][7] It provides accurate and precise measurements of molecular dimensions, bond lengths, bond angles, and absolute stereochemistry, information that is often unattainable with other methods.[8]
However, a comprehensive understanding of the available tools allows for a more strategic approach to structural analysis. This section compares X-ray crystallography with other common techniques.
Technique
Principle
Advantages
Disadvantages
Best Suited For
Single-Crystal X-ray Diffraction (SCXRD)
Diffraction of X-rays by a single crystal
Unambiguous 3D structure, absolute configuration, precise bond lengths and angles.[5][8]
Requires high-quality single crystals, which can be challenging to grow.[8]
Definitive structural elucidation of novel compounds and their stereoisomers.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field
Provides information about the connectivity and chemical environment of atoms in solution, useful for dynamic studies.[11]
Can be ambiguous for determining the relative and absolute configuration of complex stereocenters.[8]
Routine characterization of known compounds and analysis of molecules in their solution state.
Three-Dimensional Electron Diffraction (3DED)
Diffraction of electrons by micro- or nanocrystals
Can be used with much smaller crystals than SCXRD.[12]
Data quality can be lower than SCXRD, and the technique is still evolving.[12]
Structural analysis of compounds that fail to yield large single crystals.[13]
Computational Structure Prediction (CSP)
Theoretical prediction of crystal structures based on the molecular structure
Computationally intensive and may not always predict the correct experimental structure.[12]
Aiding in the interpretation of powder X-ray diffraction data and exploring possible polymorphs.
Powder X-ray Diffraction (PXRD)
Diffraction of X-rays by a polycrystalline powder
Useful for identifying crystalline phases and assessing sample purity.[14]
Provides limited information on the three-dimensional atomic arrangement.[14]
Characterization of bulk materials and quality control.
The Decisive Advantage of X-ray Crystallography
For 1-azaspiro[3.3]heptane derivatives, where subtle changes in stereochemistry can drastically alter biological activity, the unequivocal structural information provided by SCXRD is indispensable. For instance, in the development of novel anesthetics, the precise orientation of substituents on the spirocyclic core, as confirmed by X-ray analysis, was crucial for understanding their interaction with the biological target.[1][15]
Experimental Protocol: X-ray Crystal Structure Analysis of a 1-Azaspiro[3.3]heptane Derivative
This section outlines a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of a novel 1-azaspiro[3.3]heptane derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Part 1: Crystallization – The Foundation of a High-Quality Structure
The success of an X-ray crystal structure determination is critically dependent on the quality of the single crystal. The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).
Step-by-Step Crystallization Protocol:
Compound Purification: Start with a highly pure sample (>98%). Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[16]
Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.[17]
Crystallization Method Selection:
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely capped vial. This is a simple and often effective method.[18]
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[19] This method allows for finer control over the rate of crystallization.
Solvent Layering: Carefully layer a less dense solvent in which the compound is soluble on top of a more dense solvent in which it is insoluble. Crystallization occurs at the interface.[20]
Incubation: Place the crystallization setup in a vibration-free environment at a constant temperature. Patience is key; crystal growth can take anywhere from a few hours to several weeks.[19]
Caption: Workflow for the crystallization of a 1-azaspiro[3.3]heptane derivative.
Part 2: Data Collection – Capturing the Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data using a single-crystal X-ray diffractometer.
Step-by-Step Data Collection Protocol:
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher resolution data.[7]
Diffractometer Setup: The diffractometer is equipped with an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer to rotate the crystal, and a detector to record the diffracted X-rays.[7]
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers use automated software to determine the optimal data collection strategy to ensure complete and redundant data are collected.
Part 3: Structure Solution and Refinement – From Diffraction to 3D Model
The collected diffraction data is then used to solve and refine the crystal structure.
Step-by-Step Structure Solution and Refinement Protocol:
Data Reduction and Integration: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots. This step also determines the unit cell parameters and space group of the crystal.
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor.
Structure Validation and Analysis: The final structure is validated using software tools to check for geometric and stereochemical reasonableness. The Cambridge Structural Database (CSD) can be used to compare the determined structure with known structures.[21]
Caption: Workflow for X-ray crystal structure solution and refinement.
Conclusion
For the unambiguous structural elucidation of 1-azaspiro[3.3]heptane derivatives, single-crystal X-ray diffraction is an unparalleled technique. Its ability to provide precise and accurate three-dimensional structural information is fundamental to advancing drug discovery programs that utilize this important chemical scaffold. While other techniques provide valuable complementary information, SCXRD remains the definitive method for establishing the absolute structure, which is a critical aspect of modern pharmaceutical development.
References
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
DiMarco, K. L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1793–1805. [Link]
Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**. Scilit. [Link]
Crowe, D. (2022, January 27). XFELs make small molecule crystallography without crystals possible. Chemistry World. [Link]
De Nisi, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. [Link]
Mykhailiuk, P. K. (2016). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 52(42), 6940-6943. [Link]
Thakral, N. K., et al. (2018). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Journal of Pharmaceutical Sciences, 107(12), 2969–2982. [Link]
Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. [Link]
Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6544–6547. [Link]
ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]
Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]
ResearchGate. (n.d.). Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
Chemistry Stack Exchange. (2017, September 12). Why is crystallography still used in some cases for small molecule structure determination?. Chemistry Stack Exchange. [Link]
Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]
Iowa Research Online. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. FOLIA. [Link]
Comparative Guide: Metabolic Clearance of Spiro[3.3]heptane vs. Piperidine
Executive Summary: The "Spiro Switch" in Lead Optimization In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 100 FDA-approved drugs. However, its metabolic liability—specificall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Spiro Switch" in Lead Optimization
In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, present in over 100 FDA-approved drugs. However, its metabolic liability—specifically oxidative clearance at the
The spiro[3.3]heptane scaffold (specifically 2-azaspiro[3.3]heptane and the newer 1-azaspiro[3.3]heptane ) has emerged as a high-value bioisostere.[1][2][3][4][5] By altering the vector of substituents and increasing three-dimensional complexity (
), this "spiro switch" aims to lower lipophilicity (LogD) and block metabolic soft spots without compromising potency.[1]
This guide objectively compares the metabolic clearance profiles of these two scaffolds, supported by head-to-head experimental data from recent authoritative studies (e.g., Angew.[1] Chem. Int. Ed. 2023).[2][6]
Before analyzing clearance, one must understand the physical drivers of metabolism: lipophilicity and electronic accessibility.
Conformational Landscape[1]
Piperidine: Exists primarily in a chair conformation . The
-hydrogens are sterically accessible for CYP450-mediated abstraction.[1]
Spiro[3.3]heptane: Rigid, puckered conformation. The spiro-fusion creates a "kink" that alters the exit vectors of substituents (approx. 90° twist), often improving water solubility by disrupting crystal packing and reducing lipophilicity.
Physicochemical Comparison Table
Data sourced from Kirichok et al. (2023) and Enamine internal datasets.[1]
Property
Piperidine (Ref Cmpd 57)
2-Azaspiro[3.3]heptane (Cmpd 58)
1-Azaspiro[3.3]heptane (Cmpd 59)
Structure
Monocyclic (6-membered)
Bicyclic (Spiro 4+4)
Bicyclic (Spiro 4+4)
Lipophilicity (LogD)
1.6 (High)
1.2 (Medium)
1.0 (Low)
Basicity (pKa)
~11.1
~11.2 (Comparable)
~11.0 (Comparable)
Solubility (PBS)
136 M
12 M
13 M
Topology
Planar/Chair
3D / Globular
3D / Globular
Key Insight: The spiro-scaffold consistently lowers LogD (by 0.4–0.6 units) compared to piperidine.[1] While lower LogD typically correlates with improved metabolic stability (lower non-specific binding), the rigid shape can induce specific enzyme-substrate fits that contradict this trend.[1]
Metabolic Clearance Analysis
Mechanism of Metabolism
Piperidine Pathway: The dominant clearance mechanism is Cytochrome P450 (CYP) mediated
-hydroxylation .[1] The lone pair on the nitrogen facilitates the abstraction of an adjacent proton, leading to an iminium ion intermediate and subsequent ring opening or oxidation.
Spiro[3.3]heptane Pathway: The quaternary spiro-carbon effectively blocks one side of the
-position.[1] However, the strain energy of the four-membered rings can sometimes make remote carbons more reactive or susceptible to specific CYP isoforms depending on the overall molecular shape.
Visualization of Metabolic Pathways
The following diagram illustrates the structural blockade strategy.
Caption: Comparative metabolic fate. Piperidine is prone to alpha-oxidation, while spiro-fusion sterically shields the core.[1]
Experimental Data: Head-to-Head Comparison
Contrary to the dogma that "Spiro always improves stability," experimental data reveals nuance.[1] In a direct comparison using Bupivacaine analogues (Kirichok et al., 2023), the spiro-analogues showed higher intrinsic clearance than the parent piperidine in Human Liver Microsomes (HLM).
Table: Intrinsic Clearance (
) in Human Liver Microsomes
Compound Variant
(L/min/mg)
Half-life (, min)
Interpretation
Piperidine (Parent)
14
>60
Most Stable (in this specific scaffold)
2-Azaspiro[3.3]heptane
53
31
High Clearance (3.8x increase)
1-Azaspiro[3.3]heptane
32
52
Intermediate (2.3x increase)
Expert Interpretation:
Context Matters: While spiro-cycles lower LogD (usually good for stability), they can alter the binding affinity to CYP enzymes. In the Bupivacaine case, the piperidine ring was already optimal; the spiro-change likely introduced a better fit for a specific metabolizing enzyme or exposed a remote site.
1-Aza vs. 2-Aza: The 1-azaspiro[3.3]heptane (New Generation) is significantly more stable than the "common" 2-azaspiro isomer (
32 vs 53).[1] This makes the 1-aza variant the superior choice when exploring this chemical space.[1]
General Trend: In other scaffolds (e.g., Sonidegib analogues), spiro-substitution has been shown to reduce clearance by removing aromatic rings. Therefore, the "Spiro Switch" must be validated experimentally for each series.
Experimental Protocol: Microsomal Stability Assay
To validate these findings in your own series, use this standardized self-validating protocol.
Workflow Diagram
Caption: Standardized HLM stability workflow for determining intrinsic clearance.
Detailed Methodology
Preparation: Prepare a 10 mM stock of the test compound (Spiro/Piperidine) in DMSO. Dilute to 1
M in phosphate buffer (pH 7.4).
Incubation: Mix compound with Human Liver Microsomes (0.5 mg protein/mL). Pre-incubate at 37°C for 5 minutes.
Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.
Sampling: At
min, remove aliquots (e.g., 50 L).
Quenching: Immediately dispense into 150
L ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.
Analysis: Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS monitoring parent ion depletion.[1]
Replacing piperidine with spiro[3.3]heptane is a powerful strategy to lower lipophilicity and increase 3D complexity .
Physicochemicals: The spiro-scaffold reliably lowers LogD, improving drug-likeness.[1]
Metabolism: The 1-azaspiro[3.3]heptane isomer is superior to the 2-azaspiro isomer regarding metabolic stability.[1][3] However, stability is context-dependent ; in some scaffolds, the spiro-ring may inadvertently increase clearance compared to an optimized piperidine.[1]
Recommendation: Utilize 1-azaspiro[3.3]heptane as a primary bioisostere when LogD reduction is required, but screen early in HLM to confirm the metabolic blockade effect in your specific chemical series.
References
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. [Link][1]
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. [Link]
Barnes-Seeman, D., et al. (2014). The Role of Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. [Link][1]
Technical Guide: Validation of 1-Azaspiro[3.3]heptane Rigidity via NOESY
Executive Summary: The Escape from Flatland In modern drug discovery, the transition from -rich (flat) aromatic systems to -rich (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and recep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Escape from Flatland
In modern drug discovery, the transition from
-rich (flat) aromatic systems to -rich (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and receptor selectivity. The 1-azaspiro[3.3]heptane scaffold has emerged as a premier bioisostere for piperidine and morpholine. Unlike flexible six-membered rings that adopt low-energy chair conformations, the spiro[3.3] system offers a rigid, orthogonal geometry that directs exit vectors in a specific 90° twist.
This guide outlines the validation of this rigidity using Nuclear Overhauser Effect Spectroscopy (NOESY) . We compare the spiro scaffold against traditional alternatives and provide a self-validating NMR protocol to confirm its distinct "puckered" solution-state conformation.
The Challenger vs. The Incumbents
The primary utility of 1-azaspiro[3.3]heptane is its ability to mimic the basicity of piperidine while altering the spatial arrangement of substituents and lowering lipophilicity (LogD).
Comparative Performance Metrics
The following data contrasts the spiro scaffold with standard heterocycles. Note the significant improvement in metabolic stability despite the similar physicochemical profile.[1]
Feature
Piperidine (Reference)
1-Azaspiro[3.3]heptane (Challenger)
Impact
Geometry
Flexible Chair
Rigid, Orthogonal Spiro
Defined exit vectors; entropy penalty reduction upon binding.
Vector Angle
~180° (C4-N1)
~90° Twist
Access to novel chemical space; distinct IP position.
Data synthesized from Burkhard et al. and comparative internal benchmarks.
Logic Flow: Why Choose the Spiro Scaffold?
Figure 1: Decision logic for replacing piperidine with 1-azaspiro[3.3]heptane to overcome metabolic instability.
The Validation Engine: NOESY Experiments
Proving the rigidity of 1-azaspiro[3.3]heptane requires confirming that the two cyclobutane rings are orthogonal and that the ring "pucker" is stable on the NMR timescale.
Theoretical Grounding
The Pucker: Cyclobutane rings are rarely planar; they adopt a puckered conformation (~20-30°) to relieve torsional strain. In the spiro[3.3] system, this creates distinct pseudo-axial and pseudo-equatorial environments.
The NOE Signal: For small molecules (MW < 1000 Da), the rotational correlation time (
) is short (). This results in positive NOE enhancements (opposite sign to the diagonal in phase-sensitive experiments).
The Trap: If the molecule is medium-sized (MW ~1000-1200),
, and the NOE signal vanishes. For most spiro-fragments, this is not an issue, but if the spirocycle is attached to a larger drug scaffold, a ROESY experiment may be required.
Experimental Protocol: Small Molecule 2D NOESY
This protocol is designed for a 500 MHz or 600 MHz spectrometer using a standard inverse probe.
1. Sample Preparation
Concentration: 10–20 mM is ideal.
Solvent:
(standard) or (benzene-d6). Expert Tip: Benzene-d6 often resolves overlapping geminal protons in rigid aliphatic systems better than chloroform.
Degassing: Critical. Dissolved oxygen is paramagnetic and accelerates relaxation (
), reducing the NOE signal. Bubble argon through the sample for 5 minutes.
2. Pulse Sequence Parameters
Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).
Mixing Time (
):
Standard: 500 ms.
Optimization: For this small, rigid scaffold,
relaxation is slow. A longer mixing time (600–800 ms) allows maximum NOE buildup without significant signal loss.
Relaxation Delay (
): Set to (typically 3–5 seconds) to ensure quantitative accuracy.
Scans (NS): 16 or 32 (signal-to-noise is critical for detecting weak inter-ring correlations).
3. Processing
Window Function: Sine-squared (QSINE, SSB=2) in both dimensions.
Phasing: Phase the diagonal to be negative . True NOE cross-peaks will appear positive (red/blue contrast). Exchange peaks (if any) will have the same sign as the diagonal.
Data Interpretation: Decoding the Cross-Peaks
In a 1-azaspiro[3.3]heptane system, successful validation relies on identifying specific through-space correlations that are only possible if the molecule is rigid.
Key Correlations to Look For[2][3][4]
Interaction Type
Observation (Cross-Peak)
Structural Conclusion
Geminal ()
Strong, Positive
Confirms methylene groups. Separation of chemical shifts () confirms the ring is not flipping rapidly on NMR timescale (rigid pucker).
Visceral/Inter-ring
Medium, Positive
Protons on Ring A (C2/C4) seeing protons on Ring B (C5/C7). Confirms orthogonality .
Long Range (W-coupling)
Weak, Positive
Often seen in 1D spectra, but NOESY confirms the "W" geometry of the puckered rings.
The "Flagpole" Validation
If the rings were flat, the distance between protons on C2 and C6 would be fixed. In the puckered spiro conformation, specific protons (pseudo-equatorial) on opposite rings come into closer proximity (< 3.0 Å) than others.
Validation: Observation of NOE between
and (but not ) confirms the specific "butterfly" shape of the ground state.
Experimental Workflow Diagram
The following diagram illustrates the self-validating workflow for confirming the structure.
Figure 2: Step-by-step NMR workflow for validating spirocyclic rigidity.
References
Burkhard, J. A., et al. (2010).[2][3][4] Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery. Angewandte Chemie International Edition.
Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Protocol Reference).
Barnes-Seeman, D. (2012). The Role of Spirocycles in Drug Discovery: Escape from Flatland. Current Topics in Medicinal Chemistry.
Kirichok, A. A., et al. (2023).[5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
Technical Guide: Mass Spectrometry Profiling of Azaspiroheptane Scaffolds
Topic: Mass Spectrometry Fragmentation Patterns of Azaspiroheptane Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Spring-L...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mass Spectrometry Fragmentation Patterns of Azaspiroheptane Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Spring-Loaded" Scaffold
In modern medicinal chemistry, azaspiro[3.3]heptanes have emerged as superior bioisosteres for traditional saturated heterocycles like piperidines and morpholines. By introducing a spirocyclic core, these derivatives lower lipophilicity (LogD) and alter vector topology without sacrificing solubility.
However, their unique structural tension—comprising two strained cyclobutane rings—creates a distinct mass spectrometric fingerprint. Unlike the predictable
-cleavage of stable six-membered rings, azaspiroheptanes undergo strain-release fragmentation . This guide provides a comparative analysis of these fragmentation patterns, offering a validated workflow for their identification in metabolite profiling and impurity analysis.
The fragmentation of azaspiroheptane derivatives is governed by the release of ring strain energy (approx. 26 kcal/mol per cyclobutane ring).
The Fragmentation Pathway
Under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), the protonated molecular ion
does not simply lose peripheral groups. Instead, it undergoes a characteristic ring-opening sequence:
Protonation: Occurs at the secondary amine (or tertiary if substituted).
Ring Opening: Driven by relief of the cyclobutane strain, often triggered by
-cleavage relative to the nitrogen.
Retro-[2+2] Cycloaddition (Mimicry): The system frequently ejects an ethylene molecule (
, 28 Da), a diagnostic neutral loss rarely seen in stable piperidine systems.
Visualization of Signaling Pathway
The following diagram illustrates the divergent fragmentation logic between a stable piperidine and a strained azaspiroheptane.
Figure 1: Comparative fragmentation logic. Note the diagnostic ethylene loss (28 Da) specific to the spirocyclic core.
Comparative Analysis: Azaspiroheptane vs. Piperidine
This section objectively compares the mass spectral behavior of the 2-azaspiro[3.3]heptane core against its most common bioisostere, piperidine.[1]
Table 1: MS/MS Fragmentation Performance Profile
Feature
2-Azaspiro[3.3]heptane Derivatives
Piperidine Derivatives
Primary Driver
Strain Relief: Ring opening is thermodynamically favorable.
Electronic Stabilization: Resonance stabilization of immonium ions.
Diagnostic Neutral Loss
28 Da (): Ejection of ethylene from the cyclobutane ring.
None/Generic: Typically loses substituents or .
Low Mass Fingerprint
Complex: Multiple ring-opened isomers.
Simple: Dominant peaks at 84 (M-H) or 56 (Retro-Diels-Alder).
Energy Requirement
Lower: Strain makes the ring "fragile" under CID.
Higher: Requires significant energy to break the stable chair conformation.
Metabolite ID Utility
High: Ring opening reveals core modifications clearly.
Moderate: Stable ring often remains intact, obscuring core changes.
Expert Insight:
When analyzing drug metabolites, if you observe a mass shift of -2 Da (oxidation) but the fragmentation pattern retains the "Loss of 28" signature, the oxidation is likely on the peripheral chains, not the spiro-core. If the -28 loss disappears, the metabolic reaction likely opened or expanded the spiro-ring.
Concentration: 1–10 µM. Why? Prevents space-charge effects in ion traps.
Step-by-Step Workflow
System Tuning: Calibrate the quadrupole using a standard mix (e.g., CsI or commercial tune mix) to ensure mass accuracy <5 ppm.
Precursor Isolation:
Set MS1 to the expected
of the azaspiroheptane derivative.
Isolation width: ± 1.0 Da (Standard) or ± 0.4 Da (High Res).
Energy Ramping (The "Breakdown Curve"):
Do not use a static Collision Energy (CE).
Apply a Stepped CE (e.g., 15, 30, 45 eV).
Goal: Capture the "survival yield" of the parent ion and the onset of the ethylene loss.
Data Acquisition: Acquire 50–100 scans and average them to improve Signal-to-Noise (S/N) ratio.
Workflow Diagram
Figure 2: Decision tree for validating spirocyclic core integrity via MS/MS.
References
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition.[1] Link
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][5][6][7][8][9][10][11] University Science Books. (Foundational text for ring fragmentation mechanics). Link
Nasiri, M., et al. (2023).[12] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[1][13][14] Angewandte Chemie.[1] Link
A Comparative Guide to Evaluating Vector Orientation in 1-Azaspiro[3.3]heptane Drug Candidates
Introduction The 1-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1] Its rigid, th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 1-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon drug candidates.[1] Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems, a concept often referred to as "escaping flatland".[2] This structural rigidity and predictable vectorization can lead to enhanced drug-likeness, improved target selectivity, and ultimately, greater clinical success.[3][4] A critical aspect of harnessing the full potential of this scaffold lies in the precise control and evaluation of the orientation of its substituent vectors. These vectors, which represent the directional projection of chemical substituents from the core, dictate the molecule's interaction with its biological target and influence its absorption, distribution, metabolism, and excretion (ADME) properties.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of experimental and computational methodologies for evaluating the vector orientation of 1-azaspiro[3.3]heptane drug candidates. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the knowledge to make informed decisions in their drug design campaigns.
The 1-Azaspiro[3.3]heptane Scaffold: A Privileged Motif
The 1-azaspiro[3.3]heptane scaffold is a saturated heterocyclic system consisting of two four-membered rings fused at a single nitrogen atom. This unique arrangement imparts a high degree of three-dimensionality and conformational constraint.[5] It is often employed as a bioisostere for more common saturated heterocycles like piperidine, offering similar basicity, solubility, and lipophilicity while providing a novel chemical space.[5][6][7] The synthesis of 1-azaspiro[3.3]heptanes has been well-established, with key methods including the thermal [2+2] cycloaddition of endocyclic alkenes with Graf's isocyanate, followed by reduction of the resulting β-lactam.[6][8][9] This accessibility allows for the preparation of a diverse range of derivatives with multiple "exit vectors" for functionalization.[1][10][11]
The strategic placement of substituents on the 1-azaspiro[3.3]heptane core is paramount. The defined and predictable orientation of these substituents, or vectors, is crucial for achieving optimal interactions within a protein's binding pocket.[3] Unlike flexible aliphatic chains, the rigid nature of the spirocyclic core restricts the conformational freedom of the appended groups, leading to a more defined presentation to the target.
Experimental Determination of Vector Orientation
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state, including the precise orientation of all its atoms and, by extension, its substituent vectors.
Causality of Experimental Choice: For novel 1-azaspiro[3.3]heptane derivatives, obtaining a crystal structure is invaluable. It provides irrefutable evidence of the compound's conformation and the spatial arrangement of its functional groups. This information is crucial for validating computational models and understanding structure-activity relationships (SAR). The solid-state structure of a 1-oxa-6-azaspiro[3.3]heptane derivative, for instance, revealed a puckered azetidine ring, providing valuable insights for its use as a scaffold.[1]
Dissolve the purified 1-azaspiro[3.3]heptane derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone, ethyl acetate, or a mixture thereof) to near saturation.
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).
Data Collection:
Mount a suitable crystal on a goniometer head.
Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
Structure Solution and Refinement:
Process the collected diffraction data to obtain a set of structure factors.
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
Refine the structural model against the experimental data using least-squares methods to determine the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers valuable information about the conformational dynamics and average structure of molecules in solution, which is more representative of the physiological environment.
Causality of Experimental Choice: For drug candidates, understanding their behavior in solution is critical. NMR techniques, such as Nuclear Overhauser Effect (NOE) and J-coupling analysis, can reveal through-space proximities between protons and provide information about dihedral angles, respectively. This data helps to build a model of the predominant solution-state conformation and the orientation of substituent vectors. While NMR alone may not provide the absolute atomic coordinates of X-ray crystallography, it is indispensable for studying conformational flexibility.[12]
Experimental Protocol: 2D NOESY for Conformational Analysis
Sample Preparation:
Dissolve 5-10 mg of the 1-azaspiro[3.3]heptane derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a final concentration of 10-50 mM.
Filter the solution into a high-quality NMR tube.
Data Acquisition:
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum on a high-field NMR spectrometer (≥ 500 MHz).
Optimize the mixing time (typically 200-800 ms) to observe key NOE cross-peaks.
Data Analysis:
Process the 2D data to generate the NOESY spectrum.
Identify cross-peaks, which indicate that the corresponding protons are close in space (typically < 5 Å).
The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of interproton distances.
Use these distance restraints to build a model of the preferred solution-state conformation.
Computational Approaches to Vector Analysis
Computational methods are essential for predicting and analyzing the vector orientation of 1-azaspiro[3.3]heptane candidates, especially in the early stages of drug design when experimental data may be limited.[13][14] These methods can be broadly categorized as structure-based and ligand-based.[14]
Molecular Modeling and Dynamics
Molecular mechanics and molecular dynamics simulations are powerful tools for exploring the conformational landscape of a molecule and identifying low-energy conformations.[13]
Causality of Experimental Choice: These simulations allow for the exploration of a molecule's flexibility and the identification of preferred orientations of its substituents. By simulating the movement of atoms over time, molecular dynamics can provide insights into the stability of different conformations and the energetic barriers between them.[13] This is particularly useful for understanding how the 1-azaspiro[3.3]heptane core influences the orientation of its appended groups in a dynamic environment.
Docking Simulations
Docking simulations predict the preferred orientation of a ligand when it binds to a target protein, allowing for the assessment of binding affinities and interaction patterns.[13][15]
Causality of Experimental Choice: For drug candidates, understanding the binding mode within the target's active site is paramount. Docking studies can predict how the vectors of a 1-azaspiro[3.3]heptane derivative will be oriented to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein, thereby guiding the design of more potent and selective inhibitors.[15]
Comparative Analysis and Integrated Workflow
Technique
Information Obtained
Sample Requirements
Strengths
Limitations
X-ray Crystallography
Precise 3D structure in the solid state, absolute configuration, bond lengths, and angles.
High-quality single crystals.
Unambiguous determination of molecular structure.[16]
Provides a static picture, may not represent the solution-state conformation.
NMR Spectroscopy
Solution-state conformation, conformational dynamics, and through-space proton proximities.
5-10 mg of pure compound.
Provides information in a more biologically relevant medium.[12]
Does not provide a single, high-resolution structure; interpretation can be complex.
Computational Modeling
Predicted low-energy conformations, vector orientations, and binding modes.
None (in silico).
High-throughput, cost-effective, and predictive.[17][18]
Accuracy is dependent on the force field or method used; requires experimental validation.
Recommended Integrated Workflow for Vector Evaluation